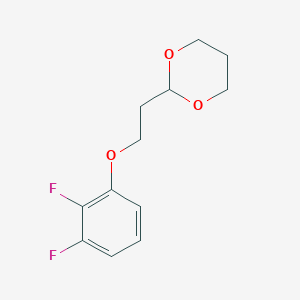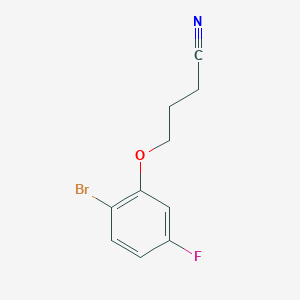
5-(2-Bromo-5-fluoro-phenoxy)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromo-5-fluoro-phenoxy)pentanenitrile is an organic compound with the molecular formula C11H11BrFNO It is characterized by the presence of a bromo and fluoro substituent on a phenoxy ring, which is connected to a pentanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-5-fluoro-phenoxy)pentanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-fluorophenol and 5-bromopentanenitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.
Procedure: The 2-bromo-5-fluorophenol is reacted with 5-bromopentanenitrile in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-5-fluoro-phenoxy)pentanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of phenoxy acids or ketones.
Reduction: Formation of phenoxy alcohols or amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
5-(2-Bromo-5-fluoro-phenoxy)pentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-5-fluoro-phenoxy)pentanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromo and fluoro substituents can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromo-4-fluoro-phenoxy)pentanenitrile
- 5-(2-Bromo-3-fluoro-phenoxy)pentanenitrile
- 5-(2-Bromo-6-fluoro-phenoxy)pentanenitrile
Uniqueness
5-(2-Bromo-5-fluoro-phenoxy)pentanenitrile is unique due to the specific positioning of the bromo and fluoro substituents on the phenoxy ring. This positioning can significantly affect its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-(2-bromo-5-fluorophenoxy)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-10-5-4-9(13)8-11(10)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRAEWJPNNFGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCCC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7941268.png)
![4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile](/img/structure/B7941276.png)
![4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile](/img/structure/B7941282.png)
![2-[2-(1,3-Dioxan-2-yl)ethoxy]benzotrifluoride](/img/structure/B7941290.png)
![3-[2-(1,3-Dioxan-2-yl)ethoxy]benzotrifluoride](/img/structure/B7941294.png)
![2-[2-(4-Fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941303.png)
![2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941308.png)
![2-[2-(2-Chloro-4-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941315.png)
![2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941316.png)

![2-[2-(2,5-Difluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941335.png)
![2-[2-(2-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941345.png)

![2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941363.png)
